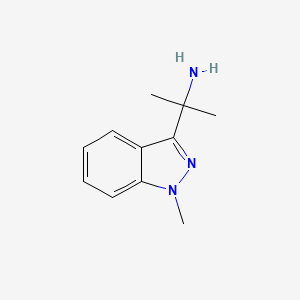

2-(1-methyl-1H-indazol-3-yl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylindazol-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,12)10-8-6-4-5-7-9(8)14(3)13-10/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPYIBKNGOPFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN(C2=CC=CC=C21)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539323-37-9 | |

| Record name | 2-(1-methyl-1H-indazol-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 1 Methyl 1h Indazol 3 Yl Propan 2 Amine

General Synthetic Strategies for Indazole Core Derivatization

The construction of the indazole nucleus is a well-explored area of heterocyclic chemistry. austinpublishinggroup.com A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling methods. These approaches allow for the introduction of a wide array of substituents on both the benzene (B151609) and pyrazole (B372694) rings of the indazole system.

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the crucial N-N bond to close the pyrazole ring. A prominent method is the Cadogan reductive cyclization, where ortho-imino-nitrobenzene substrates, generated from the condensation of ortho-nitrobenzaldehydes and amines, are cyclized using a reducing agent like tri-n-butylphosphine. acs.orgnih.gov This approach is operationally simple and provides a one-pot synthesis of 2H-indazoles under mild conditions. acs.orgnih.gov

Another strategy involves the intramolecular cyclization of o-fluorophenylhydrazones. The reaction of o-fluorobenzaldehydes with hydrazine (B178648) can lead to the formation of indazoles, though this can be complicated by competitive Wolf-Kishner reduction. acs.org This side reaction can be suppressed by first converting the aldehyde to its O-methyloxime derivative before condensation with hydrazine. acs.orgresearchgate.net Reductive cyclization of intermediates derived from 2-nitrobenzaldehyde (B1664092) is also a viable route. chemicalbook.com

The Davis-Beirut reaction provides an alternative pathway, while cobalt-catalyzed C-H bond functionalization followed by addition to aldehydes and subsequent cyclization cascades offers a modern approach to assembling N-aryl-2H-indazoles. nih.gov

Table 1: Overview of Selected Cyclization Strategies for Indazole Synthesis

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Amines | Tri-n-butylphosphine | 2H-Indazoles | acs.orgnih.gov |

| Hydrazone Cyclization | o-Fluorobenzaldehydes, Hydrazine | Heat, Excess Hydrazine | 1H-Indazoles | acs.orgresearchgate.net |

| Cobalt-Catalyzed Cascade | Azobenzenes, Aldehydes | Cp*Co(III) catalyst | N-Aryl-2H-Indazoles | nih.gov |

| Intramolecular Amination | 1-Aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide, DMF | 1-Aryl-1H-indazoles | organic-chemistry.org |

Transition metal catalysis has revolutionized the synthesis and functionalization of heterocyclic compounds, including indazoles. nih.gov These methods enable the formation of C-C and C-N bonds with high efficiency and selectivity. nih.gov

Palladium-catalyzed reactions are widely employed. For example, a two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence. organic-chemistry.org Similarly, Cu/Pd cooperative catalysis can be used to construct phosphorated 2H-indazoles from 2-alkynyl azobenzenes. nih.gov Copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives also yields substituted 3-aminoindazoles. organic-chemistry.org

Rhodium(III)-catalyzed C-H activation is another powerful tool. acs.org This method allows for the direct addition of azobenzene (B91143) C-H bonds to aldehydes, leading to a formal [4+1] annulation to produce N-aryl-2H-indazoles. acs.org Synergistic catalytic systems, such as cobalt and copper, have been explored to synthesize 1H-indazoles via C-H activation, offering an alternative to more expensive rhodium catalysts. nih.gov The late-stage functionalization of pre-formed indazole rings, such as ortho-C-H alkenylation of 2-arylindazoles, can be achieved using manganese(I) catalysis. rsc.orgnih.gov

Condensation reactions provide a direct route to the indazole core. The reaction of substituted salicylaldehydes with hydrazine hydrochloride in acidic ethanol (B145695) can yield 1H-indazoles. lookchem.com A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also affords indazoles in good yields. organic-chemistry.org

Cycloaddition reactions, particularly [3+2] cycloadditions, are highly effective for constructing the five-membered pyrazole ring. The reaction between arynes and diazo compounds is a powerful method for synthesizing a wide range of substituted indazoles. organic-chemistry.org This approach involves the 1,3-dipolar cycloaddition of an in-situ generated diazo compound with an aryne. ucc.ie Similarly, the [3+2] dipolar cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles, which proceeds via decarboxylation of an unstable bicyclic adduct. acs.orgnih.gov

Hydrazine and its derivatives are fundamental building blocks in many indazole syntheses. acs.org As mentioned, the condensation of hydrazines with ortho-functionalized benzaldehydes or ketones is a classic cyclization strategy. acs.orgchemicalbook.com Arylhydrazones can undergo direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to form 1H-indazoles. nih.gov

Azo compounds, such as azobenzenes, serve as effective precursors in metal-catalyzed syntheses. nih.gov The azo group can act as a directing group for ortho C-H activation, facilitating subsequent annulation reactions with partners like aldehydes or alkynes to form 2H-indazoles. nih.govnih.gov

Diazo compounds are key intermediates in [3+2] cycloaddition reactions with arynes. organic-chemistry.org They can be generated in situ from precursors like N-tosylhydrazones. The reaction of these diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source is a very direct and efficient method for preparing a wide range of substituted indazoles under mild conditions. organic-chemistry.orgucc.ie

Specific Synthetic Routes for 2-(1-methyl-1H-indazol-3-yl)propan-2-amine

The synthesis of the target molecule requires the formation of the indazole core bearing a propan-2-amine substituent at the C3 position, followed by selective methylation at the N1 position. While a direct, one-pot synthesis is not commonly reported, a multi-step approach building upon established indazole chemistry is feasible. A plausible route involves creating a suitable 3-substituted indazole precursor which is then methylated.

The N-alkylation of indazoles can be complex due to the presence of two reactive nitrogen atoms (N1 and N2), often leading to a mixture of isomers. rsc.org The regioselectivity of methylation is highly dependent on the reaction conditions, the nature of the methylating agent, and the substituents on the indazole ring. researchgate.net

Generally, methylation under basic conditions (e.g., using dimethyl sulfate (B86663) with potassium hydroxide) tends to produce a mixture of 1-methyl and 2-methyl isomers. rsc.orgresearchgate.net In many cases, the 1-methyl isomer is the thermodynamically more stable and often predominant product. chemicalbook.comrsc.org In contrast, methylation under neutral or acidic conditions often favors the formation of the 2-methyl isomer, which is considered the kinetically controlled product. researchgate.netrsc.org For instance, methylation of 6-nitro-1H-indazole with methyl iodide in a sealed tube regioselectively yields the N2-methylated product. researchgate.net

For the synthesis of this compound, selective N1-methylation is required. This can be achieved by carefully selecting the reaction conditions. Using a base such as potassium carbonate in a polar aprotic solvent like DMF with a methylating agent like methyl iodide or dimethyl sulfate is a common strategy that often favors N1-alkylation. diva-portal.org A method using indazole-3-carboxylic acid as the starting material has been shown to provide selective alkylation at the N1-position. diva-portal.org

Table 2: Regioselectivity in the Methylation of Substituted Indazoles

| Indazole Substrate | Methylating Agent | Conditions | N1-Methyl Product (%) | N2-Methyl Product (%) | Reference |

|---|---|---|---|---|---|

| 6-Nitro-1H-indazole | Dimethyl sulfate | KOH, 45°C | 42 | 44 | researchgate.net |

| 6-Nitro-1H-indazole | Methyl iodide | Heat, sealed tube | Minor | Major | researchgate.net |

| 5-Nitroindazole | Methyl iodide | Neutral | Major | Minor | rsc.org |

| 4-Nitroindazole | Methyl iodide | Neutral | Minor | Major | rsc.org |

| Indazole-3-carboxylic acid derivatives | Organobromides | K₂CO₃, DMF | High selectivity for N1 | Not reported | diva-portal.org |

Introduction of the Isopropylamine (B41738) Moiety at the C3 Position

The introduction of an isopropylamine group at the C3 position of the 1-methyl-1H-indazole core is a key synthetic step. Direct C3-alkylation of indazoles can be challenging due to the potential for N1 and N2 alkylation and the relatively low nucleophilicity of the C3 position. However, several strategies can be envisioned based on established methods for C3-functionalization of indazoles.

One plausible approach involves the C3-lithiation of an N1-protected indazole, followed by reaction with a suitable electrophile. For instance, 1-methyl-1H-indazole can be deprotonated at the C3 position using a strong base like n-butyllithium, and the resulting organolithium species can then react with a nitroalkane, such as 2-nitropropane. Subsequent reduction of the nitro group would yield the desired primary amine.

Alternatively, a palladium-catalyzed cross-coupling reaction could be employed. A 3-halo-1-methyl-1H-indazole could be coupled with an appropriate organometallic reagent bearing the isopropylamine moiety. Another strategy involves a visible-light-induced photocatalyzed C3–H alkylation of 2H-indazoles with sulfoxonium ylides, which could be adapted for the introduction of the desired functional group. acs.org

A related synthetic route for a similar compound, 2-methyl-1-substituted phenyl-2-propanamine, involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com This suggests a potential pathway starting from a 3-(halomethyl)-1-methyl-1H-indazole.

Stereoselective Synthesis Approaches for the Chiral Center

The this compound molecule possesses a chiral center at the carbon atom bearing the isopropyl and amine groups. The development of stereoselective synthetic methods to obtain enantiomerically pure forms of this compound is crucial for potential pharmaceutical applications.

One approach to achieving stereoselectivity is through the use of chiral catalysts in the C-C bond-forming step. For instance, a copper-hydride (CuH) catalyzed C3-selective allylation of N-(benzoyloxy)indazoles has been shown to produce C3-allylated indazoles with quaternary stereocenters in high enantioselectivity. mit.edusemanticscholar.org While this method introduces an allyl group, it establishes the feasibility of creating a chiral quaternary center at the C3 position using a catalytic asymmetric approach. A similar strategy could potentially be developed for the introduction of the isopropylamine precursor.

Another strategy involves the resolution of the racemic mixture. Classical resolution using chiral acids to form diastereomeric salts that can be separated by crystallization is a common technique for chiral amines. rsc.org Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemic amine, is another powerful method for obtaining enantiomerically enriched amines.

Furthermore, stereoselective synthesis of related imidazolidin-2-ones has been achieved via palladium-catalyzed alkene carboamination, which can create up to two stereocenters in a single step with good diastereoselectivity. nih.gov This highlights the potential of transition-metal-catalyzed methods for stereocontrolled synthesis of related heterocyclic structures.

Optimization and Scalability of Synthetic Pathways for the Compound

The optimization and scalability of any synthetic route are critical for its practical application, particularly in pharmaceutical development. Key areas of focus include improving reaction efficiency, fine-tuning catalyst systems and reaction conditions, and managing by-products.

Maximizing the yield of this compound requires careful optimization of each synthetic step. For a multi-step synthesis, identifying and improving the lowest-yielding steps is paramount. For instance, in a C3-lithiation route, factors such as the choice of base, solvent, temperature, and the nature of the electrophile would need to be systematically varied to maximize the yield of the C-C bond formation. In palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and solvent can have a dramatic impact on the reaction outcome. beilstein-journals.org

For catalytic reactions, the selection and optimization of the catalyst system are crucial. In palladium-catalyzed C3-arylations of indazoles, the combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., a phenanthroline derivative) has been shown to be effective. nih.gov The catalyst loading, reaction temperature, and time are all critical parameters that need to be fine-tuned to achieve high efficiency and selectivity. The use of silver additives as halide scavengers has been a common practice in some protocols, but recent developments have focused on silver-free conditions to improve the practicality of the method. nih.gov

For copper-catalyzed reactions, such as the enantioselective C3-allylation, the choice of the chiral ligand is the most critical factor influencing the stereoselectivity. mit.edusemanticscholar.org The solvent and temperature also play significant roles in controlling both the yield and the enantiomeric excess.

A thorough understanding and characterization of by-products are essential for process optimization and ensuring the purity of the final product. In the synthesis of 3-substituted indazoles, potential by-products can arise from several sources.

Regioisomeric alkylation at the N1 and N2 positions of the indazole ring is a common side reaction. While the target molecule has a methyl group at the N1 position, which is typically the thermodynamically favored product of N-alkylation, the formation of the N2-isomer is possible and needs to be monitored. nih.govresearchgate.netnih.gov

In C3-functionalization reactions, incomplete reaction or side reactions of the reactive intermediates can lead to impurities. For example, in a C3-lithiation route, quenching of the lithiated intermediate by trace amounts of water would regenerate the starting material. Over-alkylation or reaction at other positions on the aromatic ring are also potential side reactions, although generally less common for C3-directed functionalization. In cross-coupling reactions, homocoupling of the starting materials can lead to dimeric by-products.

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is primarily dictated by the primary amine group and the indazole ring system. The primary amine is a nucleophilic center and can undergo a variety of chemical transformations.

N-Alkylation and N-Acylation: The primary amine can be readily alkylated with alkyl halides or reductively aminated with aldehydes or ketones to form secondary or tertiary amines. Acylation with acyl chlorides or anhydrides will produce the corresponding amides. For example, reaction with valeryl chloride would yield N-(2-(1-methyl-1H-indazol-3-yl)propan-2-yl)pentanamide. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. The synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and related compounds highlights the derivatization of the indazole core at both the N1 and C3 positions. researchgate.net

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide | Secondary amine |

| Reductive Amination | Acetone | Isopropylamine derivative |

| N-Acylation | Acetyl chloride | Acetamide derivative |

| Sulfonylation | Tosyl chloride | Sulfonamide derivative |

The indazole ring itself can also undergo further functionalization. While the C3 position is already substituted, electrophilic aromatic substitution reactions could potentially occur at other positions on the benzene ring, although the directing effects of the existing substituents would need to be considered.

Functional Group Interconversions and Modifications

The primary amine group in this compound is a key site for a range of chemical reactions, enabling its conversion into other important functional groups such as amides, sulfonamides, and ureas. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties and biological activity of a lead compound.

Acylation: The primary amine can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for introducing a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), yields sulfonamides. This functional group is a well-known pharmacophore in many therapeutic agents.

Urea (B33335) Formation: The synthesis of urea derivatives can be achieved through several methods. A common approach involves the reaction of the primary amine with an isocyanate. Alternatively, reaction with a carbamate (B1207046) precursor can also yield ureas. commonorganicchemistry.com These reactions are typically carried out in an inert solvent. commonorganicchemistry.com The formation of ureas is a significant transformation in drug discovery, as the urea moiety can act as a hydrogen bond donor and acceptor, influencing binding to biological targets. nih.gov

Table 1: Illustrative Functional Group Interconversions of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride, Triethylamine | N-(1-(1-methyl-1H-indazol-3-yl)-2-methylpropan-2-yl)acetamide | Acylation |

| This compound | Methanesulfonyl chloride, Pyridine | N-(1-(1-methyl-1H-indazol-3-yl)-2-methylpropan-2-yl)methanesulfonamide | Sulfonylation |

| This compound | Phenyl isocyanate | 1-(1-(1-methyl-1H-indazol-3-yl)-2-methylpropan-2-yl)-3-phenylurea | Urea Formation |

Regioselectivity and Stereochemical Control in Reactions

Regioselectivity: The indazole ring of this compound already has a methyl group at the N-1 position. Therefore, further reactions on the indazole nitrogen atoms are not typical for this specific compound. However, in the broader context of indazole chemistry, the alkylation and acylation of the indazole nitrogen present a significant regioselectivity challenge. The reaction can occur at either the N-1 or N-2 position, and the outcome is influenced by several factors. d-nb.infonih.govnih.govbeilstein-journals.orgresearchgate.net

The thermodynamic stability of the resulting product often favors the N-1 substituted isomer. nih.gov However, kinetic control can lead to the formation of the N-2 substituted product. The choice of base, solvent, and the nature of the electrophile all play a crucial role in determining the regiochemical outcome. d-nb.infonih.gov For instance, the use of sodium hydride in THF has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.gov In contrast, different conditions can be employed to selectively obtain the N-2 isomer.

Table 2: Factors Influencing Regioselectivity in Indazole N-Substitution

| Factor | Influence on Regioselectivity |

| Base | Strong, non-coordinating bases can favor N-1 substitution. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway. |

| Electrophile | The steric and electronic properties of the alkylating or acylating agent can affect the site of attack. |

| Substituents on Indazole Ring | Electron-withdrawing or electron-donating groups on the indazole ring can direct substitution to either N-1 or N-2. |

| Temperature | Higher temperatures can favor the thermodynamically more stable N-1 isomer. |

Stereochemical Control: The this compound molecule possesses a chiral center at the carbon atom bearing the amine group. Therefore, reactions that introduce a new stereocenter or modify the existing one require careful consideration of stereochemical control.

Currently, there is limited specific information available in the searched literature regarding stereoselective reactions involving this compound. However, general principles of asymmetric synthesis would apply. For instance, the use of chiral catalysts or auxiliaries could be employed to achieve stereoselective transformations of the amine group or reactions at adjacent positions. The development of stereoselective synthetic routes is crucial for the preparation of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications to ensure optimal efficacy and minimize potential side effects.

Pharmacological Mechanism and Target Engagement Research Pre Clinical

Exploration of Molecular Targets and Binding Profiles for the Compound

Detailed studies characterizing the molecular targets and binding profile of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine have not been identified in the public domain.

No specific in vitro receptor binding data for this compound has been published. While related indazole compounds have been investigated for their affinity to various receptors, this information cannot be directly extrapolated to the specific compound .

There is no available information from in vitro assays on the inhibitory or activating effects of this compound on specific enzymes.

No studies were found that investigated the interaction of this compound with phosphodiesterase enzymes.

While the indazole scaffold is a known feature in some kinase inhibitors, a specific kinase inhibition profile for this compound has not been documented in the available literature. nih.gov Research on other indazole-based molecules has shown inhibition of kinases like Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα), but these findings are not directly applicable to the specified compound. nih.gov Similarly, while the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) is a target for some cancer immunotherapies, there is no data linking this compound to this enzyme. nih.gov

No other specific enzymatic interactions for this compound have been reported in the reviewed scientific literature.

In Vitro Enzyme Inhibition and Activation Assays

Cellular and Subcellular Mechanism of Action Studies (In Vitro)

Detailed in vitro studies elucidating the cellular and subcellular mechanism of action of this compound are not available. General methodologies for similar compounds often involve evaluating effects on cell viability, proliferation, and apoptosis in various cell lines, but no such data has been published for this specific molecule. smolecule.com

Modulation of Intracellular Signal Transduction Pathways

Indazole derivatives are recognized for their ability to modulate various intracellular signaling pathways, often through the inhibition of protein kinases. nih.govnih.gov For instance, certain 3-amino-1H-indazole derivatives have been shown to target the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. nih.gov Inhibition of this pathway can lead to downstream effects on various cellular functions. The indazole scaffold can act as a surrogate for the adenine (B156593) of ATP, enabling competitive inhibition of kinases. caribjscitech.com While direct evidence for this compound is not specified, its structural similarity to other active indazoles suggests potential activity within these critical signaling cascades.

Effects on Gene Expression and Protein Regulation

The modulation of signaling pathways by indazole compounds can subsequently impact gene expression and protein regulation. For example, inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives has been observed to regulate proteins involved in apoptosis, such as Cyclin B1, BAD, and Bcl-xL. nih.gov Furthermore, some indazole compounds have been found to influence the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and proteins related to the epithelial-mesenchymal transition (EMT), such as Snail and Slug. nih.gov Research on other indazole derivatives has demonstrated effects on the expression of hypertrophy-related genes like atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). nih.gov While specific gene and protein expression changes induced by this compound are not detailed in the available literature, the activities of its chemical relatives provide a framework for potential mechanisms.

Analysis of Cellular Phenotypes in Model Systems

The cellular effects of indazole derivatives have been examined in various model systems, revealing impacts on cell cycle dynamics and the production of reactive oxygen species (ROS).

Several studies on substituted indazole derivatives have reported the induction of cell cycle arrest, particularly at the G2/M phase. nih.gov This arrest is a common outcome of targeting proteins involved in cell cycle progression. For example, certain N-(indazol-6-yl)arylsulfonamides have been shown to cause G2/M phase arrest in human tumor cell lines. nih.gov Similarly, other 3-amino-1H-indazole derivatives also induce G2/M cell cycle arrest. nih.gov

The generation of reactive oxygen species is another observed cellular phenotype. Some indazole derivatives have been shown to increase intracellular ROS levels, which can contribute to the induction of apoptosis. nih.govrsc.org For instance, one study found that a specific indazole derivative increased ROS levels in a breast cancer cell line. rsc.org Another indazole derivative was found to reduce hypoxia-induced ROS production in vascular smooth muscle cells. nih.gov

Structure-Activity Relationship (SAR) Investigations for Mechanistic Insights of the Compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For indazole derivatives, these studies have provided valuable insights into the roles of different structural components.

Impact of Structural Modifications on Biological Activity and Potency

SAR studies on various indazole analogues have demonstrated that modifications to the indazole core and its substituents can significantly alter biological activity and potency. For example, in a series of 1H-indazole amide derivatives targeting ERK1/2, structural modifications led to compounds with potent enzymatic and cellular activity. mdpi.com Similarly, for 1H-indazol-3-amine derivatives acting as Bcr-Abl inhibitors, specific substitutions were key to achieving high potency. nih.gov The nature and position of substituents on the indazole ring can influence binding affinity to target proteins. For instance, the presence of a chlorine or methyl group at the C7 position of the indazole nucleus in certain compounds resulted in higher cardiovascular activity. nih.gov

| Compound Series | Target | Key Structural Modifications | Impact on Activity |

|---|---|---|---|

| 1H-Indazole Amides | ERK1/2 | Variations in amide substituents | Led to potent enzymatic and cellular activity mdpi.com |

| 1H-Indazol-3-amines | Bcr-Abl | Substitutions on the indazole core and amine | Achieved high potency nih.gov |

| Marsanidine Analogues | Cardiovascular targets | Chlorine or methyl at C7 of indazole | Increased cardiovascular activity nih.gov |

Significance of the Indazole Core and Side Chain in Molecular Recognition

The indazole core is a privileged scaffold in medicinal chemistry, serving as a key structural motif for interaction with various biological targets. researchgate.net Its bicyclic aromatic structure allows it to participate in various binding interactions, including hydrogen bonding and π-stacking. The specific substitution pattern on the indazole ring is critical for determining target selectivity and potency.

The side chain attached to the indazole core also plays a crucial role in molecular recognition. The nature, length, and flexibility of the side chain can significantly impact how the molecule fits into the binding pocket of a target protein. For instance, in a series of indazole-3-carboxamides, the regiochemistry of the amide linker was found to be critical for the inhibition of calcium influx. researchgate.net Modifications to the side chain can also alter the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile.

Metabolic Pathways and Biotransformation Research Pre Clinical

In Vitro Metabolic Stability and Metabolite Identification

In vitro systems are fundamental tools for assessing the metabolic stability and identifying the metabolites of new chemical entities. These systems, which include hepatic microsomes and isolated hepatocytes, provide a controlled environment to study the biotransformation of a compound.

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Incubations of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine with human liver microsomes would be the primary method to evaluate its Phase I metabolic stability. For other indazole-containing compounds, such as the synthetic cannabinoid MDMB-CHMINACA, studies with human liver microsomes have been instrumental in identifying major biotransformations. nih.gov It is anticipated that this compound would undergo significant metabolism in this system, leading to the formation of various Phase I metabolites.

Isolated hepatocytes offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as necessary cofactors. Studies in primary cultures of human hepatocytes would provide a more physiologically relevant assessment of the metabolism of this compound. For instance, research on imidazole (B134444) derivatives in cultured human hepatocytes has successfully elucidated their effects on cytochrome P450 expression and activity. nih.gov Such a system would allow for the identification of both Phase I and subsequent Phase II conjugated metabolites of the target compound.

Based on the structure of this compound, several Phase I metabolic reactions are plausible. The metabolism of other indazole derivatives frequently involves hydroxylation and N-dealkylation. mdpi.com

Monohydroxylation: This is a common metabolic pathway for compounds with aromatic rings and alkyl groups. For this compound, hydroxylation could occur on the benzene (B151609) ring of the indazole nucleus or on the methyl group at the N-1 position.

N-dealkylation: The methyl group on the indazole nitrogen (N-1) is a potential site for N-dealkylation, which would result in the formation of 2-(1H-indazol-3-yl)propan-2-amine.

Oxidative Pathways: The propan-2-amine side chain could undergo oxidation. For secondary alkyl amines, N-hydroxylation is a known metabolic route. nih.gov Deamination of the primary amine could also occur, leading to the formation of a ketone.

N-deindazolation: In some cases, P450-mediated cleavage of the indazole ring from the rest of the molecule has been observed for certain indazole-containing compounds. nih.gov

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction | Potential Site of Metabolism |

|---|---|---|

| Monohydroxylated Metabolite | Hydroxylation | Indazole benzene ring |

| N-demethylated Metabolite | N-dealkylation | N-1 methyl group of the indazole ring |

| N-hydroxylated Metabolite | N-hydroxylation | Amine group of the propan-2-amine side chain |

| Ketone Metabolite | Oxidative deamination | Amine group of the propan-2-amine side chain |

Phase I metabolites, particularly those with newly introduced hydroxyl groups, are susceptible to Phase II conjugation reactions. These reactions increase the water solubility of the compound, facilitating its excretion.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl groups. The hydroxylated metabolites of this compound would be prime candidates for glucuronidation. This has been observed in the metabolism of other indazole-containing compounds. mdpi.com

Sulfation: Sulfotransferases can catalyze the transfer of a sulfonate group to hydroxylated metabolites, another common route for detoxification and elimination.

Table 2: Predicted Phase II Metabolites of this compound

| Metabolite | Metabolic Reaction | Parent Metabolite |

|---|---|---|

| Glucuronide Conjugate | Glucuronidation | Monohydroxylated Metabolite |

| Sulfate (B86663) Conjugate | Sulfation | Monohydroxylated Metabolite |

Identification of Enzymatic Systems Mediating Metabolism

Identifying the specific enzymes responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions.

The cytochrome P450 system is the primary family of enzymes involved in Phase I metabolism. mdpi.com Several CYP isoenzymes are known to metabolize imidazole and indazole derivatives.

CYP3A4, CYP2C9, CYP2C19, and CYP2D6: These are among the major human P450s and have been shown to be involved in the metabolism of various imidazole-containing drugs. nih.gov It is highly probable that one or more of these isoenzymes are involved in the biotransformation of this compound. Studies with specific chemical inhibitors or recombinant human CYP enzymes would be necessary to pinpoint the exact contributions of each isoenzyme. It is also noteworthy that imidazole derivatives can act as potent inhibitors of CYP enzymes, a property that would also need to be investigated for this compound to assess its potential for drug-drug interactions. nih.gov

Contribution of Non-CYP Enzymes to Biotransformation

While Cytochrome P450 (CYP) enzymes are major contributors to the metabolism of many drugs, non-CYP enzymes also play a crucial role in the biotransformation of a significant number of therapeutic agents. bioivt.com For a compound with the structure of this compound, several non-CYP pathways could be involved in its metabolism.

The presence of a primary amine group and nitrogen heteroatoms in the indazole ring suggests that Flavin-containing Monooxygenases (FMOs) and Monoamine Oxidases (MAOs) could contribute to its Phase I metabolism. bioivt.comxenotech.com FMOs are known to oxidize soft nucleophiles like nitrogen and sulfur atoms, while MAOs are key enzymes in the metabolism of primary amines. xenotech.com

Furthermore, heterocycles can be substrates for Aldehyde Oxidase (AO) and Xanthine Oxidoreductase (XO), particularly those with low electron density. xenotech.com The indazole ring, while generally stable, could potentially undergo oxidation via these enzymatic systems. pharmablock.com

Should Phase I metabolism introduce hydroxyl groups onto the molecule, these new functional groups would become targets for Phase II conjugation reactions. The most prevalent non-CYP Phase II enzymes are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which conjugate xenobiotics with glucuronic acid and sulfate, respectively, to form more water-soluble metabolites that are easier to excrete. xenotech.com

In Vivo Biotransformation Profiling in Animal Models

In vivo studies in preclinical animal models are essential for understanding the complete metabolic profile of a drug candidate. These studies provide a comprehensive picture of how the compound and its metabolites are handled by a whole organism, integrating processes of absorption, distribution, metabolism, and excretion. Typically, a radiolabeled version of the compound is administered to species such as rats, mice, or dogs to facilitate the tracking and quantification of all drug-related material in various biological matrices.

Major Metabolite Identification in Animal Biofluids and Tissues

The identification of metabolites in biofluids (plasma, urine, bile) and tissues is a cornerstone of biotransformation studies. For this compound, several metabolic transformations can be predicted.

Phase I Metabolism:

Oxidation: This is a common metabolic pathway. For indazole-containing compounds, hydroxylation is a major biotransformation. nih.gov Potential sites of oxidation on this molecule include the benzene portion of the indazole ring, the propan-2-amine side chain, or the N-methyl group.

N-dealkylation: The methyl group on the indazole nitrogen could be removed.

Deamination: The primary amine group could be oxidatively removed.

Phase II Metabolism:

Conjugation: If hydroxylated metabolites are formed in Phase I, they are likely to undergo subsequent conjugation. Glucuronidation is a common pathway for such metabolites, as seen with other heterocyclic compounds. nih.gov These conjugated metabolites are typically more polar and readily excreted.

The following table illustrates the types of metabolites that might be expected from the biotransformation of this compound.

| Hypothetical Metabolite | Predicted Metabolic Pathway | Analytical Identification Method |

| Hydroxylated Parent Compound | Phase I: Oxidation (Hydroxylation) | LC-MS/MS, NMR |

| N-desmethyl Metabolite | Phase I: N-dealkylation | LC-MS/MS |

| Glucuronide Conjugate | Phase II: Glucuronidation of a hydroxylated metabolite | LC-MS/MS, Enzyme Hydrolysis |

| Sulfated Conjugate | Phase II: Sulfation of a hydroxylated metabolite | LC-MS/MS, Enzyme Hydrolysis |

Comparative Metabolic Studies Across Pre-clinical Species (e.g., rat, pig, C. elegans)

Significant species-dependent differences can exist in drug metabolism. nih.gov Therefore, comparative studies are conducted across various preclinical species (e.g., rat, mouse, dog, pig) to identify the species that best models human metabolism. This is crucial for selecting the most relevant species for long-term toxicology studies.

For instance, studies on the imidazole-containing drug ornidazole (B1677491) revealed different metabolic patterns among rats, dogs, and humans; the rat showed the most extensive metabolism. nih.gov For an indazole derivative, one species might favor hydroxylation at one position, while another may primarily produce N-dealkylated metabolites. The choice of species for pivotal safety studies depends on identifying which one produces a metabolite profile most similar to that observed in human in vitro systems (e.g., human liver microsomes or hepatocytes).

The table below provides a hypothetical comparison of metabolite profiles in two different preclinical species.

| Hypothetical Metabolite | Relative Abundance in Rat (%) | Relative Abundance in Pig (%) |

| Parent Compound | 15 | 25 |

| Hydroxylated Metabolite A | 40 | 20 |

| Hydroxylated Metabolite B | 10 | 30 |

| N-desmethyl Metabolite | 5 | 10 |

| Glucuronide Conjugate of A | 25 | 10 |

| Other Metabolites | 5 | 5 |

Excretion Patterns of Parent Compound and Metabolites in Animal Studies

Excretion studies determine the routes and rates at which the parent compound and its metabolites are eliminated from the body. The primary routes of excretion are via the kidneys into urine and via the liver (biliary excretion) into feces. The physicochemical properties of the molecules, such as polarity and molecular weight, heavily influence the preferred route of excretion.

Generally, small, polar metabolites are readily excreted in the urine. Larger, less polar compounds and their glucuronide conjugates are often excreted into the bile and subsequently eliminated in the feces. For example, the imidazole derivative ornidazole was found to be largely excreted in the urine in rats, dogs, and humans, with less than 4% of the parent drug being excreted unchanged. nih.gov For this compound, it would be expected that its metabolites, being more polar than the parent drug, would be predominantly cleared by the kidneys.

A typical excretion balance study would quantify the amount of radioactivity recovered in urine and feces over a period of several days, as illustrated in the hypothetical table below.

| Time Interval (hours) | Cumulative % of Dose in Urine | Cumulative % of Dose in Feces | Total Recovery (%) |

| 0-24 | 65.2 | 18.5 | 83.7 |

| 24-48 | 72.8 | 21.3 | 94.1 |

| 48-72 | 74.1 | 22.0 | 96.1 |

| 72-96 | 74.5 | 22.2 | 96.7 |

Theoretical and Computational Chemistry Studies of 2 1 Methyl 1h Indazol 3 Yl Propan 2 Amine

Quantum Chemical Calculations for Compound Characterization

Quantum chemical calculations are pivotal in characterizing the intrinsic properties of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine at the atomic and molecular level. These computational methods offer insights into the molecule's behavior and reactivity.

Electronic Structure and Reactivity Analysis (e.g., FMO, MEP)

The electronic structure of this compound has been investigated using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For indazole derivatives, these calculations help in understanding their electronic transitions and reactivity patterns. asianresassoc.org

Molecular Electrostatic Potential (MEP) analysis is employed to identify the electrophilic and nucleophilic sites within the molecule. researchgate.netnih.gov The MEP map visually represents the electrostatic potential on the molecule's surface. For compounds with similar functional groups, regions of negative potential, typically around nitrogen and oxygen atoms, indicate sites prone to electrophilic attack, while positive potential regions, often around hydrogen atoms, suggest susceptibility to nucleophilic attack. asianresassoc.orgresearchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are representative for illustrative purposes.

Conformational Analysis and Tautomeric Equilibrium Studies

Conformational analysis of this compound is essential to determine the most stable three-dimensional arrangement of its atoms. This analysis helps in understanding how the molecule might interact with biological targets. The indazole ring itself can exist in different tautomeric forms, primarily the 1H and 2H tautomers. austinpublishinggroup.comresearchgate.net Theoretical calculations can predict the relative stabilities of these tautomers and the energy barriers for their interconversion. nih.gov For N-substituted indazoles like the compound , the 1H tautomer is generally the more stable form.

Molecular Electrostatic Potential Mapping for Interaction Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual guide to the molecule's reactive sites. researchgate.netnih.govresearchgate.net The MEP map displays color-coded regions of varying electrostatic potential. Red and yellow areas signify regions of high electron density and negative potential, making them attractive to electrophiles. Conversely, blue and green areas indicate electron-deficient regions with positive potential, which are favorable for nucleophilic interactions. researchgate.net In molecules containing amine and indazole functionalities, the nitrogen atoms typically represent the most negative potential sites, while the amine hydrogens are associated with positive potential. asianresassoc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for predicting how this compound might behave in a biological environment, particularly its interactions with protein targets.

Ligand-Protein Docking for Target Interaction Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. nih.govnih.govjocpr.comresearchgate.net This method helps in identifying potential biological targets and understanding the key interactions that stabilize the ligand-protein complex. For indazole-based compounds, docking studies have been instrumental in predicting their binding modes with various enzymes and receptors. nih.govmdpi.com The binding affinity is often quantified by a docking score, which estimates the free energy of binding. nih.govresearchgate.net

Table 2: Illustrative Ligand-Protein Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | LYS72, GLU91, VAL123 |

| Protease B | -7.9 | ASP25, GLY27, ILE50 |

| Receptor C | -9.2 | TYR371, SER287, PHE261 |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. mdpi.commdpi.comrsc.org These simulations can assess the stability of the binding pose predicted by docking studies and reveal any conformational changes in the protein or the ligand upon binding. mdpi.com By simulating the movements of atoms and molecules, MD can offer insights into the flexibility of the complex and the strength of the interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the bound state. mdpi.commdpi.com

Pharmacophore Model Development

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. ugm.ac.id For this compound, developing a pharmacophore model would involve identifying key features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the indazole nitrogen atoms), hydrophobic regions (the methyl group and the aromatic rings), and aromatic centers. nih.govresearchgate.net

The process typically begins by analyzing a set of molecules with known activity against a target receptor. The indazole scaffold itself is recognized as a key pharmacophore in many biologically active compounds, often engaging in crucial hydrogen bonding and hydrophobic interactions within protein binding sites. nih.govnih.gov A model for this compound would map its potential interaction points. For instance, the primary amine is a strong hydrogen bond donor, while the N2 nitrogen of the indazole ring can act as a hydrogen bond acceptor. nih.gov The fused ring system provides a significant hydrophobic and aromatic character.

This resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that share the same interaction pattern and are therefore likely to exhibit similar biological activity. ugm.ac.id

In Silico Prediction of Biological Properties (Computational Methodologies)

In silico methods use computer simulations to predict the biological properties of molecules, thereby accelerating the drug discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity. researchgate.net For the indazole class, SAR studies have been crucial in optimizing ligands for various targets like protein kinases and hormone receptors. nih.govnih.gov

A computational SAR study for this compound would involve creating a virtual library of analogues by systematically modifying different parts of the molecule. Key points of modification would include:

The Indazole Core: Substitution at various positions on the benzene (B151609) ring could modulate electronic properties and steric interactions.

The N1-Methyl Group: Replacing the methyl group with other alkyl or aryl groups would alter the molecule's size, lipophilicity, and potential for specific interactions. acs.org

The Propan-2-amine Side Chain: Modifications to the amine group (e.g., alkylation) or the isopropyl linker could significantly impact binding affinity and selectivity. mdpi.comresearchgate.net

By calculating the predicted binding affinity of each analogue to a target protein, a quantitative structure-activity relationship (QSAR) model can be built. These models use molecular descriptors (e.g., molecular weight, logP, electronic properties) to create a mathematical equation that correlates a compound's structure with its activity, guiding the design of more potent and selective molecules. researchgate.net

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is critical to its success. In silico ADMET prediction models are used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological properties. mdpi.com

For this compound, various properties would be computationally estimated. These predictions are based on the molecule's structure and physicochemical properties, compared against models built from large datasets of experimental results. researchgate.netnih.gov

Table 1: Representative Theoretical ADMET Properties and Their Significance

| Property Category | Predicted Parameter | Significance in Drug Development |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound can cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Affects the fraction of free drug available to exert its therapeutic effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

| hERG Inhibition | Assesses the risk of cardiac toxicity (arrhythmia). |

These theoretical predictions help to identify potential liabilities early, allowing for structural modifications to improve the compound's drug-like properties. researchgate.net

Computational Analysis of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. asianresassoc.orgresearchgate.net These calculations provide insights into the molecule's electronic structure and can be used to interpret and confirm experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for a given molecule. mdpi.com The process involves first optimizing the molecule's 3D geometry at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)) and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbital (GIAO). researchgate.netmdpi.com

For this compound, this would yield a set of predicted chemical shifts for each unique hydrogen and carbon atom. Comparing these predicted values with experimental data helps to confirm the proposed structure and assign the observed signals correctly. Discrepancies between computed and experimental shifts can also provide insight into solvent effects or conformational dynamics not captured by the gas-phase calculation. rsc.orgrsc.org

Table 2: Example Structure for Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Atom Position (Illustrative) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Protons on the indazole ring | Calculated Value |

| ¹H | Protons of the N1-methyl group | Calculated Value |

| ¹H | Protons of the amine (NH₂) group | Calculated Value |

| ¹H | Protons of the side-chain methyl groups | Calculated Value |

| ¹³C | Carbons in the indazole ring | Calculated Value |

| ¹³C | Carbon of the N1-methyl group | Calculated Value |

| ¹³C | Quaternary carbon of the side chain | Calculated Value |

| ¹³C | Carbons of the side-chain methyl groups | Calculated Value |

Note: Specific chemical shift values require dedicated quantum chemical calculations and are not available in the cited literature for this specific compound.

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule, providing a "fingerprint" based on its functional groups. biorxiv.org Computational methods can calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. biorxiv.org

Following a geometry optimization, a frequency calculation is performed. This analysis yields a list of vibrational modes and their corresponding frequencies (typically in cm⁻¹). researchgate.net Each mode can be visualized to understand the specific atomic motions involved, such as C-H stretching, N-H bending, or aromatic ring vibrations. biorxiv.orgbiorxiv.org

For this compound, the predicted IR spectrum would show characteristic peaks for:

N-H stretching of the primary amine.

C-H stretching from the aromatic, methyl, and isopropyl groups.

C=N and C=C stretching within the indazole ring system.

N-H bending (scissoring) of the amine group.

C-H bending from the alkyl groups.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for DFT/B3LYP) to improve agreement with experimental data. researchgate.net This analysis is invaluable for assigning peaks in an experimental IR spectrum and confirming the presence of key functional groups.

Advanced Analytical Methodologies for Research on 2 1 Methyl 1h Indazol 3 Yl Propan 2 Amine

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are central to the separation and quantification of 2-(1-methyl-1H-indazol-3-yl)propan-2-amine and its metabolites from complex biological matrices.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of this compound in biological samples. The development of a robust LC-MS/MS method would involve several key steps. Firstly, due to the primary amine group, derivatization might be employed to enhance chromatographic retention and improve ionization efficiency. Reagents such as dansyl chloride could be used for this purpose. The selection of an appropriate internal standard, structurally similar to the analyte, is crucial for accurate quantification.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. A typical validation summary for a hypothetical LC-MS/MS method for this compound is presented below.

Table 1: Hypothetical LC-MS/MS Method Validation Parameters

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% bias) | Within ±15% |

| Precision (%RSD) | <15% |

| Recovery | 85-115% |

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound, particularly for purity assessment and identification in non-aqueous samples. The volatility of the compound may be sufficient for direct analysis, or derivatization with agents like trifluoroacetic anhydride (B1165640) could be used to improve its thermal stability and chromatographic behavior.

In a GC-MS analysis, the compound would be separated on a capillary column and subsequently ionized and fragmented. The resulting mass spectrum, with its characteristic fragmentation pattern, would serve as a chemical fingerprint for identification. The base peak and other significant fragments in the mass spectrum of this compound would be crucial for its unequivocal identification.

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound and for probing its interactions with biological macromolecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra would confirm the basic chemical structure, while two-dimensional techniques such as COSY, HSQC, and HMBC would allow for the unambiguous assignment of all proton and carbon signals.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable. NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred spatial arrangement of the molecule. For instance, NOE correlations between the protons of the methyl group on the indazole ring and the protons of the propan-2-amine side chain could reveal the rotational preferences around the C-C bond connecting the side chain to the indazole ring.

High-Resolution Mass Spectrometry (MS) for Metabolite Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of this compound and its potential metabolites. This high mass accuracy allows for the confident identification of metabolites by comparing the measured mass to the theoretical masses of potential biotransformation products. nih.gov Common metabolic pathways for compounds containing an indazole ring and an amine group include hydroxylation, N-dealkylation, and glucuronidation. nih.gov

HRMS is also a critical tool for assessing the purity of a synthesized batch of this compound. By detecting and identifying trace-level impurities, HRMS ensures the quality and reliability of the compound used in further studies.

Table 2: Potential Metabolites of this compound and their Expected Mass Shifts in HRMS

| Metabolic Reaction | Mass Shift (Da) |

|---|---|

| Hydroxylation | +15.9949 |

| N-dealkylation (of methyl group) | -14.0157 |

UV-Vis and Fluorescence Spectroscopy for Mechanistic Probe Applications

UV-Vis and fluorescence spectroscopy can be employed to study the electronic properties of this compound and its potential interactions with biological targets. The indazole ring system is a chromophore that is expected to absorb UV light. The absorption spectrum would provide information about the electronic transitions within the molecule.

Should the compound exhibit fluorescence, its emission properties could be used to probe its local environment. For example, changes in the fluorescence intensity or wavelength of maximum emission upon binding to a protein or nucleic acid could indicate an interaction and provide insights into the binding mechanism. While specific data for this compound is not available, analogous heterocyclic compounds often exhibit interesting photophysical properties that can be harnessed in mechanistic studies.

Advanced Separation Techniques

Advanced separation techniques are indispensable in the research of this compound, facilitating the analysis of its stereoisomers and the synthesis of its analogues. These methodologies, particularly chiral separations and preparative chromatography, provide the necessary tools for in-depth stereochemical studies and the generation of novel related compounds for further investigation.

Chiral Separations for Enantiomer Analysis

The molecule this compound possesses a chiral center at the second carbon of the propan-2-amine group, meaning it can exist as two non-superimposable mirror images, or enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation and individual analysis. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary technique for this purpose. mdpi.com

For chiral amines structurally similar to this compound, such as 1-arylpropan-2-amines, polysaccharide-based CSPs are highly effective. mdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase chromatography, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly employed. yakhak.org The addition of small amounts of an acidic or basic additive can significantly improve peak shape and resolution. For basic compounds like amines, additives such as trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are often used to suppress interactions with residual silanol (B1196071) groups on the silica support and to enhance the interactions with the CSP. chromatographyonline.com

The following interactive data table summarizes typical chiral HPLC conditions that could be adapted for the enantiomeric analysis of this compound, based on methodologies for structurally related chiral amines.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference Compounds |

|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol/Diethylamine (80:20:0.1) | 1.0 | 254 | Chiral Aromatic Amines |

| Amylose tris(3,5-dichlorophenylcarbamate) | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1) | 0.8 | 230 | 1-Arylpropan-2-amines |

| Cellulose tris(4-methylbenzoate) | Acetonitrile/Methanol (90:10) with 0.3-0.2% (v/v) TFA-TEA | 1.0 | 220 | Primary Amines |

The successful development of a chiral separation method enables the accurate determination of enantiomeric purity and the investigation of the stereospecific properties of each enantiomer of this compound.

Preparative Chromatography for Analogue Synthesis

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect the compound's biological activity. Preparative chromatography is an essential tool in this process, allowing for the isolation and purification of synthesized analogues on a larger scale than analytical chromatography.

The synthesis of indazole derivatives can be achieved through various routes, often resulting in a mixture of the desired product, unreacted starting materials, and byproducts. caribjscitech.com Preparative HPLC is frequently employed to purify these reaction mixtures, yielding the target analogues with high purity. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate milligram to gram quantities of the desired compound. nih.gov

For instance, in the synthesis of novel indazole derivatives, purification is often achieved by column chromatography on silica gel or by preparative thin-layer chromatography (TLC). nih.gov More advanced and efficient purification can be achieved with automated preparative HPLC systems, which offer higher resolution and faster separation times.

The following interactive data table provides examples of indazole derivatives and the preparative chromatography techniques used for their purification, illustrating the applicability of these methods for the synthesis of analogues of this compound.

| Synthesized Indazole Analogue | Purification Method | Stationary Phase | Eluent/Mobile Phase | Reference |

|---|---|---|---|---|

| (E)-3-(3,5-Dimethoxystyryl)-6-phenyl-1H-indazole | Column Chromatography | Silica Gel | Dichloromethane/Methanol | nih.gov |

| 2-Aryl-2H-indazoles | Column Chromatography | Silica Gel | Not specified | caribjscitech.com |

| C3-Allyl 1H-indazoles | Preparative Thin-Layer Chromatography (Prep-TLC) | Silica Gel GF with UV 254 | Not specified | amazonaws.com |

Through the use of preparative chromatography, researchers can efficiently isolate a library of analogues of this compound with modifications to the indazole ring or the propan-2-amine side chain. This enables comprehensive SAR studies to identify key structural features responsible for its biological activity and to develop new compounds with improved properties.

Broader Research Applications and Future Directions for 2 1 Methyl 1h Indazol 3 Yl Propan 2 Amine

Utility as a Research Tool or Chemical Probe in Biological Systems

Indazole derivatives are well-suited for development as research tools or chemical probes to investigate complex biological systems. A chemical probe is a small molecule designed to interact with a specific biological target, such as an enzyme or receptor, thereby allowing for the study of that target's function in a cellular or organismal context. The indazole scaffold has been successfully utilized to create potent and selective inhibitors for various protein kinases, which are crucial regulators of cell signaling. rsc.org These kinase inhibitors can be used to dissect signaling pathways implicated in diseases like cancer. rsc.orgnih.gov

Given that the molecular shape and electrostatic properties of the indazole ring are critical for its interaction with enzymes and receptors, 2-(1-methyl-1H-indazol-3-yl)propan-2-amine represents a valuable starting point for designing such probes. longdom.orgaustinpublishinggroup.com By modifying its structure, for example, through the late-stage attachment of reporter tags via click chemistry, researchers can create tools for target identification, validation, and imaging. nih.gov The development of indazole-based probes could provide deeper insights into the molecular mechanisms underlying various pathologies, particularly in fields like oncology and neurodegenerative diseases where indazole derivatives have already shown promise. nih.govresearchgate.net

Potential as a Lead Compound for Further Academic Investigation

A lead compound is a chemical structure that has shown promising biological activity and serves as the starting point for modification to produce a more effective and selective drug candidate. The indazole core is a key component in several FDA-approved drugs, highlighting its therapeutic relevance. rsc.orgrsc.orgpnrjournal.com The diverse biological activities reported for indazole derivatives underscore the potential of this compound as a lead compound for academic research. nih.gov Its structure can be systematically modified to explore and optimize interactions with various biological targets.

Rational drug design involves the targeted creation of new molecules based on a known 3D structure of the biological target. This approach has been widely applied to the indazole scaffold. nih.gov Computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are used to guide the design of derivatives with enhanced potency and selectivity. longdom.org For instance, studies have shown that specific substitutions on the indazole ring can significantly impact binding affinity to protein kinases. nih.govaun.edu.eg

Starting with this compound, researchers can synthesize a library of analogues by modifying the amine side chain or making substitutions on the indazole ring. Biological evaluation of these analogues would generate crucial structure-activity relationship (SAR) data. nih.govacs.org This information is vital for understanding the molecular interactions that govern the compound's biological effects and for optimizing its properties to improve its potential as a therapeutic agent. acs.org

The development of novel bioactive compounds often necessitates interdisciplinary collaboration. The journey of a potential lead compound like this compound from initial synthesis to a fully characterized research tool or drug candidate requires the combined expertise of synthetic organic chemists, medicinal chemists, pharmacologists, and biologists. sci-hub.se The synthesis and initial biological screening of a new series of indazole derivatives can spark collaborations aimed at elucidating their mechanism of action, evaluating their efficacy in disease models, and assessing their pharmacokinetic properties. longdom.orgsci-hub.se Such collaborative projects are essential for accelerating the pace of discovery and translating basic research findings into potential clinical applications.

Contribution to the General Understanding of Indazole Chemical Biology

The study of indazole derivatives has significantly expanded the field of chemical biology by revealing the versatility of this scaffold in interacting with a wide range of biological targets. austinpublishinggroup.com Research into this class of compounds has led to the discovery of agents with diverse pharmacological activities. nih.govresearchgate.net The indazole nucleus is a key feature in molecules with anticancer, anti-inflammatory, antimicrobial, antiprotozoal, and neuroprotective properties. mdpi.comresearchgate.netrsc.org

The investigation of compounds like this compound and its analogues contributes to this growing body of knowledge. Each new derivative that is synthesized and tested provides more data on how the indazole scaffold can be functionalized to achieve specific biological outcomes, thereby enriching our understanding of its chemical biology. researchgate.net

| Biological Activity | Target/Mechanism | Example Indazole Derivatives | Reference |

|---|---|---|---|

| Anticancer | Protein Kinase Inhibition (e.g., EGFR, CDK2, c-Met, FGFRs) | Axitinib, Pazopanib, Entrectinib, Linifanib | rsc.orgnih.govaun.edu.eg |

| Anti-inflammatory | Inhibition of 5-lipoxygenase (5-LOX), sGC activation | Benzydamine, Bindarit | sci-hub.se |

| Antimicrobial | Inhibition of DNA gyrase B | Various 2,3-diphenyl-2H-indazole derivatives | mdpi.com |

| Antiprotozoal | Activity against G. intestinalis, E. histolytica, T. vaginalis | Various 2-phenyl-2H-indazole derivatives | mdpi.com |

| Neuroprotective | Activity in models of neurodegenerative disease | Adjudin | researchgate.net |

Identified Gaps and Future Research Avenues for this compound

While the broader class of indazole derivatives has been extensively studied, the specific biological profile of this compound remains largely uncharacterized in the scientific literature. This represents a significant knowledge gap and a clear opportunity for future investigation.

Key future research directions for this compound include:

Broad Biological Screening: The initial step would be to perform comprehensive screening of the compound against a wide range of biological targets, such as panels of protein kinases, G-protein coupled receptors, and various microbial strains, to identify its primary biological activity.

Target Identification and Validation: If a significant biological effect is observed, subsequent studies would focus on identifying the specific molecular target(s) responsible for this activity. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Structure-Activity Relationship (SAR) Studies: A focused synthesis program to create analogues of this compound would be crucial. Evaluating these new compounds would establish a clear SAR, providing insights into the key structural features required for activity and guiding the design of more potent and selective molecules. researchgate.net

Development as a Chemical Probe: Based on its selectivity and mechanism of action, the compound could be further developed into a dedicated chemical probe. This would involve optimizing its properties for use in cellular assays and potentially attaching fluorescent or affinity tags.

Investigation of Therapeutic Potential: Should the compound or its optimized analogues show significant activity and selectivity against a disease-relevant target, further preclinical studies in cellular and animal models of that disease would be warranted to explore its therapeutic potential. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-(1-methyl-1H-indazol-3-yl)propan-2-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation or substitution reactions. For example, propan-2-amine derivatives have been synthesized via carbodiimide-mediated coupling in tetrahydrofuran (THF) under controlled temperatures (12–23°C) . Catalytic methods, such as palladium-catalyzed hydroamination, may also be explored for stereochemical control . Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethyl acetate/hexane mixtures.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly to verify the indazole methyl group and propan-2-amine backbone. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., expected [M+H]⁺ peaks). X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in adamantyl-substituted amine analogs . Differential Scanning Calorimetry (DSC) can assess thermal stability.